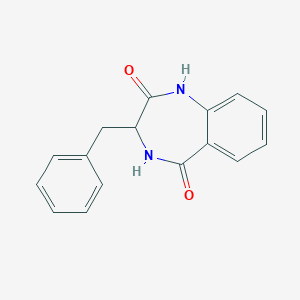

3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Overview

Description

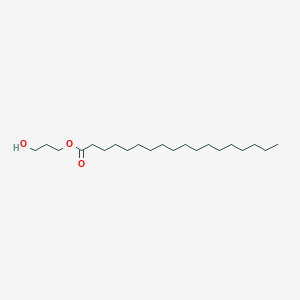

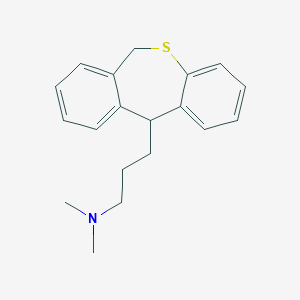

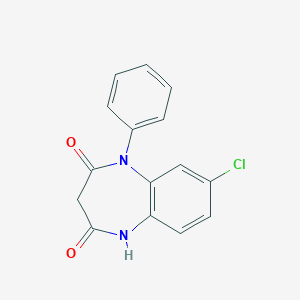

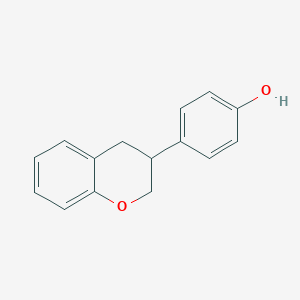

“3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione” is a chemical compound with the molecular formula C16H14N2O2 . It is related to the class of compounds known as benzodiazepines .

Molecular Structure Analysis

The molecular structure of this compound includes a benzodiazepine core, which is a fused benzene and diazepine ring . The InChI string and SMILES notation provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 280.32 g/mol . Other physical and chemical properties like melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications

Enantioselective Synthesis in Medicinal Chemistry

3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione and its derivatives have significant applications in medicinal chemistry. One study demonstrated the highly enantioselective synthesis of these compounds, emphasizing their importance in creating specific, enantiopure scaffolds useful in drug development (Macquarrie-Hunter & Carlier, 2005).

Potential in Endothelin Receptor Antagonism

Another study focused on the synthesis of 1,4-benzodiazepine-2,5-dione derivatives, highlighting their potential as endothelin receptor antagonists. This suggests a possible application in treating diseases related to the endothelin system, such as hypertension (Cheng et al., 2006).

Novel Synthesis Methods

Research has also been conducted on novel methods to synthesize 1,4-benzodiazepine-2,5-diones. For instance, a study reported an unprecedented reactivity of 3-aminoquinoline-2,4-diones under basic conditions to create 1,4-benzodiazepine-2,5-diones, which can be useful in developing new synthesis pathways for these compounds (Křemen et al., 2017).

Diverse Substitution and Molecular Rearrangement

The synthesis of diversely substituted quaternary 1,4-benzodiazepin-2-ones and 1,4-benzodiazepine-2,5-diones has been achieved, expanding the scope of these compounds in medicinal chemistry (Carlier et al., 2006). Additionally, a study reported an enantiodivergent transannular rearrangement of 3-isopropyl-1,4-benzodiazepine-2,5-dione, showing the potential for molecular rearrangements in creating novel compounds (Farran et al., 2011).

Mechanism of Action

Target of Action

The primary target of 3-Benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is the gamma-aminobutyric acid (GABA) receptor-ionophore complex . This complex plays a crucial role in inhibitory neurotransmission in the central nervous system. The compound acts as a GABA modulator , affecting the function of the GABA receptor .

Mode of Action

It interacts with at least three allosteric sites on the GABA-A receptors . These include a site where benzodiazepines act by increasing the opening frequency of GABA-activated chloride channels .

Biochemical Pathways

The compound’s action on the GABA receptor-ionophore complex affects the GABAergic neurotransmission pathway . By modulating the function of the GABA-A receptors, it influences the flow of chloride ions across the neuronal cell membrane . This modulation can lead to hyperpolarization of the neuron, making it less likely to fire and thus exerting an inhibitory effect on neurotransmission .

Pharmacokinetics

Like other benzodiazepines, it is likely to be well-absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The modulation of GABA-A receptor function by this compound can lead to a decrease in neuronal excitability . This can result in various effects, such as sedation, muscle relaxation, and anti-anxiety effects . In addition, it has been found to inhibit protein synthesis in cells, which can lead to cell death .

Biochemical Analysis

Biochemical Properties

3-Benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with gamma-aminobutyric acid (GABA) receptors, where it acts as a modulator . This interaction enhances the opening frequency of GABA-activated chloride channels, leading to increased inhibitory neurotransmission. Additionally, this compound interacts with other proteins involved in cellular signaling pathways, further modulating their activity and contributing to its overall biochemical effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, it enhances inhibitory neurotransmission by increasing the activity of GABA receptors . This leads to a reduction in neuronal excitability and has potential therapeutic implications for conditions such as anxiety and epilepsy. Furthermore, this compound affects gene expression by altering the transcriptional activity of specific genes involved in cellular stress responses and metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the allosteric sites of GABA receptors, enhancing their activity and promoting inhibitory neurotransmission . Additionally, it interacts with other biomolecules, such as enzymes and transcription factors, leading to changes in their activity and function. For example, this compound can inhibit the activity of certain enzymes involved in cellular metabolism, thereby affecting metabolic flux and energy production . These molecular interactions contribute to the overall pharmacological effects of the compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can maintain its pharmacological effects over extended periods, making it a promising candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits anxiolytic and anticonvulsant effects by enhancing inhibitory neurotransmission through GABA receptors . At higher doses, it can lead to sedation and motor impairment due to excessive inhibition of neuronal activity . Toxicological studies have shown that extremely high doses of this compound can cause adverse effects, such as respiratory depression and hepatotoxicity . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can further interact with other metabolic pathways, affecting the overall metabolic flux and energy production in cells . Additionally, this compound can influence the levels of specific metabolites involved in cellular stress responses and detoxification processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it can be transported by specific transporters to different subcellular compartments, where it interacts with target biomolecules . The distribution of this compound within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can localize to specific subcellular compartments, such as the endoplasmic reticulum and mitochondria, where it interacts with target biomolecules . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles . These interactions within subcellular compartments contribute to the overall pharmacological effects of the compound.

properties

IUPAC Name |

3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c19-15-12-8-4-5-9-13(12)17-16(20)14(18-15)10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOYQGXYNQRRATP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)NC3=CC=CC=C3C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395057 | |

| Record name | 3-Benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10167-35-8 | |

| Record name | 3-Benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B161302.png)